An In-Depth Technical Guide to 2-Cyano-N-[(methylamino)carbonyl]acetamide
An In-Depth Technical Guide to 2-Cyano-N-[(methylamino)carbonyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS No. 6972-77-6), a molecule of interest in pharmaceutical research and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis, and discusses its potential biological activity, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition. The information is presented to be a valuable resource for professionals in drug discovery and development.
Introduction
2-Cyano-N-[(methylamino)carbonyl]acetamide, also known by its IUPAC name 2-cyano-N-(methylcarbamoyl)acetamide, is a white crystalline solid.[1] It is classified as a pharmaceutical intermediate and is of interest for its potential applications in various biochemical and pharmaceutical contexts.[1] Notably, this compound has been identified as a process-related impurity in the synthesis of Linagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[2][3][4] This association has prompted interest in its own potential biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyano-N-[(methylamino)carbonyl]acetamide is provided in the table below. These are computed properties sourced from PubChem and provide a foundational understanding of the molecule's characteristics.[5]
| Property | Value | Source |
| CAS Number | 6972-77-6 | [5] |
| Molecular Formula | C₅H₇N₃O₂ | [5] |
| Molecular Weight | 141.13 g/mol | [5] |
| IUPAC Name | 2-cyano-N-(methylcarbamoyl)acetamide | [5] |
| Canonical SMILES | CNC(=O)NC(=O)CC#N | [5] |
| InChI Key | JUFPKJMSAUDBBT-UHFFFAOYSA-N | [5] |
| XLogP3 | -0.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Exact Mass | 141.053826475 | [5] |
| Monoisotopic Mass | 141.053826475 | [5] |
| Topological Polar Surface Area | 82 Ų | [5] |
| Heavy Atom Count | 10 | [5] |
| Complexity | 190 | [5] |
Synthesis
The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide can be approached through several routes, generally involving the formation of a cyanoacetamide precursor followed by derivatization.
General Synthetic Routes
Common methods for the synthesis of related cyanoacetamides, which can be adapted for this specific compound, include:
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Reaction of Cyanoacetic Acid Derivatives with Amines: This is a prevalent approach where a cyanoacetic acid derivative is reacted with an appropriate amine, in this case, a methylamine or methylcarbamate precursor.[1]
-
Ammonolysis of Cyanoacetate Esters: For instance, cyanoacetamide can be prepared by reacting ethyl cyanoacetate with concentrated aqueous ammonia.[6] This general principle can be extended to use substituted amines.
A potential synthetic pathway for 2-Cyano-N-[(methylamino)carbonyl]acetamide is illustrated below.
Figure 1. A potential synthetic pathway for 2-Cyano-N-[(methylamino)carbonyl]acetamide.
Detailed Experimental Protocol (Hypothetical)
Materials:
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Cyanoacetic acid
-
Methylurea
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyanoacetic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add methylurea (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous THF to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product.
Characterization
The characterization of 2-Cyano-N-[(methylamino)carbonyl]acetamide would typically involve a combination of spectroscopic methods to confirm its structure and purity. While specific spectra for this compound are not widely published, the expected spectral features are outlined below based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a singlet or doublet for the methyl (CH₃) group, a singlet for the methylene (CH₂) group adjacent to the cyano group, and broad signals for the two N-H protons.
-
¹³C NMR: The spectrum would be expected to show signals for the methyl carbon, the methylene carbon, the cyano carbon, and the two carbonyl carbons. The chemical shifts would be influenced by the electronegativity of the neighboring atoms.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
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N-H stretching vibrations (around 3300-3500 cm⁻¹)
-
C≡N (nitrile) stretching vibration (around 2250 cm⁻¹)
-
C=O (carbonyl) stretching vibrations (around 1650-1750 cm⁻¹)
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ). Fragmentation patterns would be consistent with the loss of functional groups such as the cyano or methylamino carbonyl moieties.
Biological Activity and Mechanism of Action
DPP-4 Inhibition
The primary interest in the biological activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide stems from its structural relationship to DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.
While this compound is a known impurity in the synthesis of the potent DPP-4 inhibitor Linagliptin, its own inhibitory activity against DPP-4 has not been extensively reported in the public domain. Further investigation would be required to determine its IC₅₀ value and to fully characterize its potential as a DPP-4 inhibitor.
DPP-4 Signaling Pathway
The signaling pathway affected by DPP-4 inhibition is central to glucose homeostasis. The diagram below illustrates the key steps in this pathway.
Figure 2. The DPP-4 signaling pathway in glucose homeostasis.
Experimental Protocols
DPP-4 Inhibition Assay (General Protocol)
The following is a general protocol for a fluorescence-based in vitro assay to determine the DPP-4 inhibitory activity of a test compound.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (2-Cyano-N-[(methylamino)carbonyl]acetamide)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the DPP-4 enzyme solution, and either the test compound, positive control, or vehicle control.
-
Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37 °C for a further specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Figure 3. Experimental workflow for a DPP-4 inhibition assay.
Conclusion
2-Cyano-N-[(methylamino)carbonyl]acetamide is a compound with relevance to the pharmaceutical industry, primarily as a known impurity in the manufacturing of Linagliptin. While its own biological activity as a DPP-4 inhibitor is not yet well-documented in publicly available sources, its structure warrants further investigation. This technical guide provides a foundational understanding of its properties, potential synthesis, and the biological context in which it is of interest. The provided protocols and diagrams serve as a starting point for researchers and drug development professionals working with this molecule or in the broader field of DPP-4 inhibition.
References
- 1. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Cyano-N-((methylamino)carbonyl)acetamide | C5H7N3O2 | CID 81447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
